
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene is an organic compound that features a benzene ring substituted with bromine, chlorine, and a trifluoroethoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 2-bromo-1-(2,2,2-trifluoroethoxy)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-(2-hydroxy-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-chlorobenzene
- 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-3-chlorobenzene
- 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene
Uniqueness
1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-chlorobenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both bromine and chlorine atoms, along with the trifluoroethoxyethyl group, provides a distinct set of properties that can be leveraged in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H9BrClF3O |
|---|---|
Molekulargewicht |
317.53 g/mol |
IUPAC-Name |
1-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C10H9BrClF3O/c11-5-9(16-6-10(13,14)15)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
InChI-Schlüssel |
PGGVBVDSSYQVIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CBr)OCC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


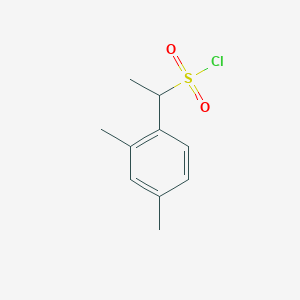
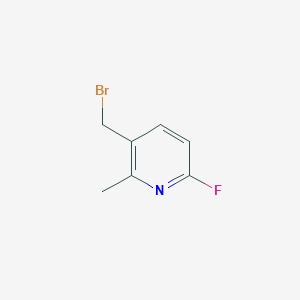

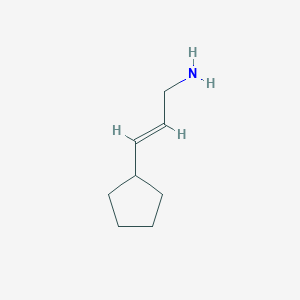
![N-[4-(4-formylphenyl)phenyl]methanesulfonamide](/img/structure/B13631279.png)
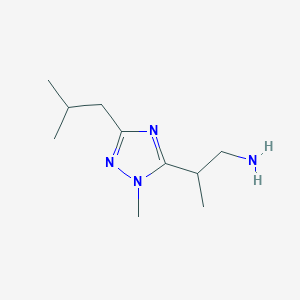
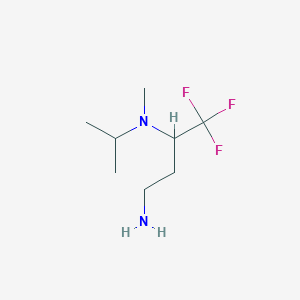
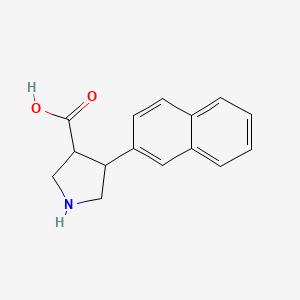

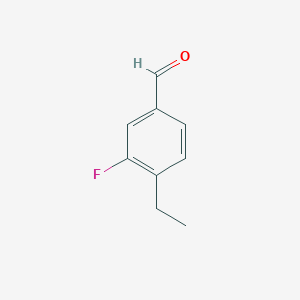
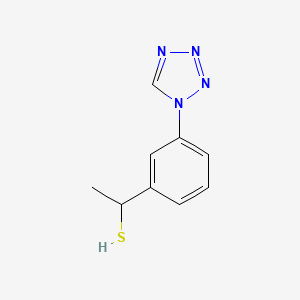
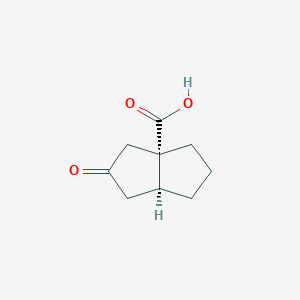
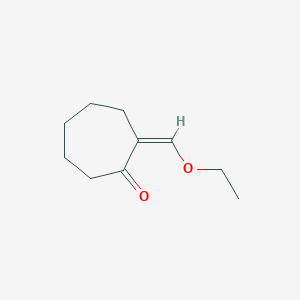
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)
